7H-Pyrido[3,2-c]carbazole
Description
Structure
3D Structure
Properties
CAS No. |
205-45-8 |
|---|---|
Molecular Formula |
C15H10N2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7H-pyrido[3,2-c]carbazole |
InChI |
InChI=1S/C15H10N2/c1-2-6-12-11(5-1)14-13(17-12)8-7-10-4-3-9-16-15(10)14/h1-9,17H |
InChI Key |
MZXDPTWGJXNUMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies for 7h Pyrido 3,2 C Carbazole and Its Derivatives
Classical Synthetic Routes to the 7H-Pyrido[3,2-c]carbazole Core
Traditional approaches to the this compound framework have historically relied on well-established reactions, primarily involving condensation and cyclization strategies.
Condensation Reactions in Pyridocarbazole Synthesis
Condensation reactions are fundamental to the assembly of the pyridocarbazole skeleton. ontosight.aiontosight.ai These reactions typically involve the formation of key bonds through the joining of two or more molecules, often with the elimination of a small molecule like water. For instance, the synthesis of 7H-Pyrido(3,2-c)carbazol-10-ol can be achieved through the condensation of carbazole (B46965) with pyridine-2,3-dicarboxylic acid, which is then followed by hydrolysis and decarboxylation steps. ontosight.ai Similarly, substituted anilines can be condensed with suitable carbonyl compounds under acidic or basic conditions to initiate the formation of the fused ring system. smolecule.com A notable example is the Claisen-Schmidt condensation of 2,3,4,9-tetrahydro-1H-carbazol-1-one with 3-bromo-4-methoxy benzaldehyde, which yields a key intermediate for further cyclization into hetero-annulated carbazoles. nih.gov
Fischer-Indole Ring Closure and Dehydrogenation Approaches
The Fischer-indole synthesis is a cornerstone in the classical preparation of this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.comingentaconnect.com This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from a ketone or aldehyde. The first synthesis of this compound was achieved through the aromatization of 8,9,10,11-tetrahydro-7H-pyrido[3,2-c]carbazole. asianpubs.org This intermediate was obtained from the cyclization of the 7-quinolylhydrazone of cyclohexanone (B45756). asianpubs.org
The general process involves reacting a substituted quinolylhydrazine with cyclohexanone to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, a cdnsciencepub.comcdnsciencepub.com-sigmatropic rearrangement, to form a tetrahydro-pyridocarbazole. cdnsciencepub.comnih.gov Subsequent dehydrogenation, often using reagents like chloranil (B122849) in xylene or heating with a platinum catalyst, yields the fully aromatic this compound. cdnsciencepub.com The choice of catalyst and reaction conditions can be crucial for the efficiency of the dehydrogenation step. rsc.org For example, using Amberlite IR 120 H resin has been shown to effectively catalyze the Fischer indole (B1671886) reaction under mild conditions. akjournals.com
| Starting Materials | Key Intermediate | Final Product | Reference |
| 7-Quinolylhydrazone of cyclohexanone | 8,9,10,11-Tetrahydro-7H-pyrido[3,2-c]carbazole | This compound | asianpubs.org |
| 6-Chloro-7-quinolylhydrazone of cyclohexanone | 6-Chloro-8,9,10,11-tetrahydro-7H-pyrido[3,2-c]carbazole | This compound (after dechlorination and dehydrogenation) | cdnsciencepub.com |
Modern Synthetic Strategies for this compound Analogs
Contemporary synthetic chemistry has introduced more efficient and versatile methods for constructing the this compound scaffold, enabling the creation of diverse libraries of analogs for biological screening.
Multicomponent Reactions (MCRs) for Diverse Pyridocarbazole Scaffolds
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis due to their ability to form complex molecules in a single step from three or more starting materials. tcichemicals.com This approach offers high atom economy and efficiency, making it ideal for generating molecular diversity. researchgate.net In the context of pyridocarbazole synthesis, MCRs provide a convergent and straightforward route to highly functionalized scaffolds. mdpi.com For example, a one-pot, three-component reaction of 4-hydroxycarbazole (B19958), aromatic aldehydes, and cyclic amines can produce a library of carbazole Mannich bases. mdpi.com Another reported MCR involves the reaction of α,β-unsaturated aldehydes, cyclic-1,3-diones, and 5-aminopyrazoles to synthesize pyridine (B92270) derivatives fused with pyrazole. researchgate.net These strategies significantly reduce the number of synthetic steps and purification procedures compared to traditional linear syntheses.
Palladium-Catalyzed Coupling and Cyclization Methodologies
Palladium-catalyzed cross-coupling and cyclization reactions have revolutionized the synthesis of complex heterocyclic systems, including this compound. core.ac.ukacs.org These methods offer high efficiency and functional group tolerance. A novel and efficient approach involves the Knoevenagel condensation of substituted anilines with ethyl 2-(3-bromopyridin-2-yl)acetate, followed by an intramolecular Heck-type reaction to construct the core scaffold. nih.gov Another strategy employs a tandem [3 + 2] heteroannulation, combining two distinct bond-forming processes to generate the carbazole framework. acs.org Palladium-catalyzed amination to form ortho-bromodiarylamines, followed by an intramolecular cyclization, provides another route to thieno-fused carbazoles. core.ac.uk Furthermore, a palladium-catalyzed method involving tandem C-H functionalization and C-N bond formation has been developed for the synthesis of carbazoles. acs.org These palladium-based methodologies have also been applied in the total synthesis of various carbazole alkaloids. wvu.edu
| Reaction Type | Key Transformation | Advantage | Reference |
| Knoevenagel condensation/intramolecular Heck reaction | Formation of the pyridocarbazole core | Novel and efficient | nih.gov |
| Tandem [3 + 2] heteroannulation | Construction of the carbazole framework | Chemo- and regioselective | acs.org |
| Palladium-catalyzed amination/cyclization | Synthesis of thieno-fused carbazoles | Access to diverse analogs | core.ac.uk |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and promote cleaner reactions. smolecule.combohrium.com The application of microwave irradiation has been particularly beneficial in the synthesis of this compound and its derivatives. bohrium.com For instance, the palladium-catalyzed synthesis of functionalized carbazoles via aryl C-H activation of 2-iodo-N-arylanilines is significantly enhanced under microwave conditions, shortening reaction times and improving yields. tandfonline.com Microwave heating has also been successfully employed in the preparation of pyrido[2,3-c]carbazoles from 3-amino-9-ethylcarbazole (B89807), demonstrating increased yields and reduced reaction times. bohrium.com This technology offers a more environmentally friendly and efficient alternative to conventional heating methods for the construction of these complex heterocyclic systems. bohrium.comresearchgate.net
One-Pot Synthesis Techniques
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several one-pot methodologies have been developed for the construction of pyrido[3,2-c]carbazole and related fused heterocyclic systems.
A notable one-pot approach involves a pseudo-multicomponent transformation of 2,3,4,9-tetrahydrocarbazol-1-one, malononitrile (B47326), and 9-ethyl-3-carbazolecarboxaldehyde. core.ac.ukias.ac.in This reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization to yield a multifunctionalized carbazole derivative. core.ac.ukias.ac.in Another efficient one-pot synthesis of carbazole-fused benzoquinolines and pyridocarbazoles utilizes a modified Friedländer hetero-annulation reaction. core.ac.ukias.ac.in
Microwave-assisted one-pot synthesis has also been employed for the preparation of substituted tetrahydrocarbazoles and 8,9,10,11-tetrahydro-7H-pyrido[a]carbazoles from substituted quinolinylhydrazines and cyclohexanone in acetic acid. researchgate.net This method offers advantages such as controlled temperature and reduced reaction times compared to conventional heating. researchgate.net Furthermore, a one-pot synthesis of pyrido[2,3-c]carbazoles from 3-amino-9-ethylcarbazole using polyphosphoric acid (PPA) as a catalyst has been reported to give high yields in shorter reaction times. bohrium.com
Three-component reactions are a cornerstone of one-pot synthesis. For instance, novel pyrano[3,2-c]carbazole derivatives have been synthesized through a simple one-pot, three-component reaction of aromatic aldehydes, malononitrile or ethyl cyanoacetate, and 4-hydroxycarbazoles, catalyzed by triethylamine (B128534). rsc.org Another example is the development of a catalyst-free, three-component reaction of 4-hydroxycarbazole or 2-hydroxycarbazole (B1203736), isocyanides, and dialkyl acetylenedicarboxylates to produce new pyrano[3,2-c] and pyrano[3,2-a]carbazole derivatives under mild conditions with high atom economy. benthamdirect.com A similar three-component reaction involving 4-hydroxycarbazole or 2-hydroxycarbazole, aromatic aldehydes, and arylenaminones has been developed for the synthesis of pyrano[3,2-c] and pyrano[2,3-a]carbazole derivatives. benthamdirect.com This transformation is believed to proceed through a sequence of Knoevenagel condensation, Michael addition, o-cyclization, elimination, and isomerization. benthamdirect.com
Table 1: Examples of One-Pot Syntheses for Pyrido[3,2-c]carbazole Analogs
| Starting Materials | Reagents/Catalyst | Product Type | Reference(s) |
| 2,3,4,9-Tetrahydrocarbazol-1-one, Malononitrile, 9-Ethyl-3-carbazolecarboxaldehyde | Lithium Ethoxide | Multifunctionalized Carbazole | core.ac.ukias.ac.in |
| 2,3,4,9-Tetrahydrocarbazol-1-one, 3-Amino-2-naphthoic acid | POCl₃ | Chloro-substituted Benzoquinoline-carbazole | core.ac.uk |
| Substituted Quinolinylhydrazines, Cyclohexanone | Acetic Acid, Microwave | Tetrahydro-7H-pyrido[a]carbazoles | researchgate.net |
| 3-Amino-9-ethylcarbazole | Polyphosphoric Acid (PPA) | Pyrido[2,3-c]carbazoles | bohrium.com |
| Aromatic Aldehydes, Malononitrile/Ethyl Cyanoacetate, 4-Hydroxycarbazoles | Triethylamine | Pyrano[3,2-c]carbazole derivatives | rsc.org |
| 4-Hydroxycarbazole/2-Hydroxycarbazole, Isocyanides, Dialkyl Acetylenedicarboxylates | Catalyst-free | Pyrano[3,2-c]/Pyrano[3,2-a]carbazole derivatives | benthamdirect.com |
| 4-Hydroxycarbazole/2-Hydroxycarbazole, Aromatic Aldehydes, Arylenaminones | - | Pyrano[3,2-c]/Pyrano[2,3-a]carbazole derivatives | benthamdirect.com |
Synthesis of Specific this compound Derivatives
The core this compound scaffold can be elaborated with various functional groups and fused with other heterocyclic rings to generate a diverse range of derivatives with specific properties.
Preparation of Functionalized this compound Systems
The synthesis of functionalized this compound systems often starts from appropriately substituted precursors. An unambiguous route to this compound involves the Fischer-indole ring closure of the 7-quinolylhydrazone of cyclohexanone, followed by dehydrogenation. researchgate.netcdnsciencepub.com The synthesis of effective intermediates is crucial for obtaining various derivatives. researchgate.net
The introduction of functional groups can be achieved through various reactions. For example, the Cadogan reaction, a reductive cyclization of a nitro group, has been used to synthesize pyrrolo[3,2-c]carbazoles from 6-nitro-7-arylindoles. nih.gov This method allows for the introduction of aryl substituents at the 7-position of the resulting indole, which becomes part of the carbazole ring system. nih.gov
A palladium-catalyzed tandem C-H functionalization and C-N bond formation provides another route to carbazoles. acs.org A modular approach combining two mechanistically distinct bond-forming processes, a Buchwald-Hartwig amination followed by a C/N-arylation in a one-pot process, has been developed for the synthesis of tri- and tetracyclic carbazoles, including 7H-pyrido[3,4-c]carbazole analogs. acs.orgacs.org
Furthermore, new highly functionalized pyrido[2,3-a]carbazole derivatives have been synthesized through eco-friendly methods and screened for their biological activities. tandfonline.com
Synthesis of Dimeric 7H-Pyridocarbazole Structures
Dimerization of the 7H-pyridocarbazole core has been a successful strategy to enhance biological activity. These dimers are typically prepared by quaternizing the pyridinic nitrogens of two 7H-pyridocarbazole units with a linking chain, which can be a halogenoamino alicyclic or aliphatic chain. researchgate.net The nature, flexibility, and ionization state of this linker are critical for the biological activity of the resulting dimer. researchgate.net
The synthesis of these dimers generally involves a two-step process: first, the synthesis of the 7H-pyridocarbazole monomer, and second, the dimerization step. google.com Photocyclization is a key step in the synthesis of the monomeric pyridocarbazole ring. google.comacs.org Modifications to the dimeric structure, such as the introduction of methyl groups on the pyridocarbazole ring, have been explored to modulate antitumor activity. acs.org The position of these methyl groups can significantly impact the DNA binding properties and biological efficacy of the dimers. acs.org
The attachment point of the linking chain on the pyridocarbazole ring is also crucial. While many active dimers are linked at the N2-position, dimerization at the N7- or C6-positions has also been investigated, although this often leads to a decrease in antitumor properties. researchgate.net
Synthesis of Pyrano[3,2-c]carbazole Derivatives
Pyrano[3,2-c]carbazole derivatives represent a significant class of fused heterocyclic compounds. A variety of synthetic methods have been developed for their construction, often starting from 4-hydroxycarbazole.
A diversity-oriented synthesis approach has been used to prepare a series of novel pyrano[3,2-c]- and furo[3,2-c]-carbazoles under microwave conditions using various catalysts. rroij.com This involves the reaction of 4-hydroxycarbazole with different co-reactants like phenylpropiolic acid, dimethyl acrylic acid, and malonic acid. rroij.com
One-pot, three-component reactions are also prevalent in the synthesis of pyrano[3,2-c]carbazoles. For example, the reaction of aromatic aldehydes, malononitrile or ethyl cyanoacetate, and 4-hydroxycarbazoles catalyzed by triethylamine affords these derivatives in good yields. rsc.org Another efficient method involves a three-component reaction of 4-hydroxycarbazole or 2-hydroxycarbazole, aromatic aldehydes, and arylenaminones. benthamdirect.com A catalyst-free, three-component reaction of 4-hydroxycarbazole or 2-hydroxycarbazole with isocyanides and dialkyl acetylenedicarboxylates also provides a mild and atom-economical route to pyrano[3,2-c] and pyrano[3,2-a]carbazole derivatives. benthamdirect.com
Domino Knoevenagel–hetero-Diels–Alder reactions have been employed for the synthesis of polycyclic pyrano[3,2-c]carbazole derivatives. rsc.org This strategy involves the cyclization of an O-prenyl derivative of N-Boc-carbazole-3-carboxaldehyde with cyclic 1,3-diketones or pyrazol-5-ones. rsc.org A metal-free, one-pot annulation reaction of Morita-Baylis-Hillman acetates with 4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one has also been reported to yield pyrano-fused pyridocarbazoles. researchgate.net
Table 2: Synthetic Approaches to Pyrano[3,2-c]carbazole Derivatives
| Starting Materials | Key Reaction/Catalyst | Product Feature | Reference(s) |
| 4-Hydroxycarbazole, various co-reactants | Microwave, various catalysts | Diversity-oriented synthesis | rroij.com |
| Aromatic aldehydes, malononitrile/ethyl cyanoacetate, 4-hydroxycarbazoles | Triethylamine | One-pot, three-component | rsc.org |
| 4-Hydroxycarbazole/2-hydroxycarbazole, aromatic aldehydes, arylenaminones | - | One-pot, three-component | benthamdirect.com |
| 4-Hydroxycarbazole/2-hydroxycarbazole, isocyanides, dialkyl acetylenedicarboxylates | Catalyst-free | One-pot, three-component | benthamdirect.com |
| O-prenyl derivative of N-Boc-carbazole-3-carboxaldehyde, cyclic 1,3-diketones/pyrazol-5-ones | EDDA | Domino Knoevenagel–hetero-Diels–Alder | rsc.org |
| Morita-Baylis-Hillman acetates, 4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one | DABCO | Metal-free, one-pot annulation | researchgate.net |
Synthesis of Pyrrolo[3,2-c]carbazole Derivatives
Pyrrolo[3,2-c]carbazoles are another important class of derivatives. The Hemetsberger indole synthesis is a key method for their preparation, starting from precursors like 9-ethyl carbazole-3-carbaldehyde. ibu.edu.trresearchgate.net This approach can also be extended to the synthesis of dipyrrolo[3,2-c:2',3'-g]carbazole derivatives. researchgate.net
Further functionalization of the pyrrolo[3,2-c]carbazole core has been achieved. For instance, novel pyrrolo[3,2-c]carbazole-2-carbohydrazides have been prepared from 6-methyl-1,6-dihydropyrrolo[3,2-c]carbazole-2-carboxylate. researchgate.netresearchgate.net These carbohydrazides can be further cyclized to form 2-(6-ethyl-1,6-dihydropyrrolo[3,2-c]carbazol-2-yl)-1,3,4-oxadiazoles. researchgate.netresearchgate.net
An unexpected outcome of the Vilsmeier-Haack formylation of N-ethylcarbazole led to the synthesis of methylene-bridged bis-pyrrolo[3,2-c]carbazoles via the Hemetsberger indole synthesis. researchgate.netinformahealthcare.com The Cadogan reaction has also been utilized for the synthesis of pyrrolo[3,2-c]carbazoles through the reductive cyclization of 6-nitro-7-arylindoles. nih.gov
More complex polycyclic systems containing the pyrrolo[3,4-c]carbazole core have been synthesized via a p-TsOH-catalyzed Diels-Alder reaction of 3-(indol-3-yl)maleimides with chalcone, followed by dehydrogenation. beilstein-journals.org
Advanced Spectroscopic and Computational Analysis of 7h Pyrido 3,2 C Carbazole Systems
Photophysical Characterization of 7H-Pyrido[3,2-c]carbazole and Analogues
The photophysical properties of pyridocarbazoles are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and as fluorescent probes. ub.edudergipark.org.tr The rigid and planar structure of the carbazole (B46965) core, combined with the electronic influence of the fused pyridine (B92270) ring, gives rise to distinct absorption and emission characteristics.
UV-Vis Absorption and Fluorescence Emission Spectroscopy Studies
The electronic absorption and emission spectra of carbazole derivatives are characterized by transitions involving the π-electron system of the aromatic core. researchgate.net For analogues like the pyrido[2,3-a]carbazole series, UV-Vis absorption spectra typically exhibit multiple bands. umn.eduresearchgate.net The absorptions at shorter wavelengths (around 300 nm) are generally attributed to π-π* transitions within the carbazole moiety, while bands at longer wavelengths are often assigned to intramolecular charge transfer (ICT) transitions. researchgate.net
In these systems, the position of the absorption and emission maxima is sensitive to both the electronic nature of substituents and the polarity of the solvent. For instance, in a series of fluorescent pyrido[2,3-a]carbazole derivatives, the absorption maxima (λabs) were observed in the range of 288–435 nm, while the emission maxima (λem) appeared between 482–529 nm in methanol. umn.eduresearchgate.net The fluorescence behavior of carbazole systems is notable for its high quantum yield, stemming from the rigidity of the polycyclic structure which limits non-radiative decay processes. nih.gov
The following table summarizes the photophysical data for selected pyrido[2,3-a]carbazole analogues, demonstrating the typical range of absorption and emission wavelengths.
| Compound (Analogue) | Solvent | λabs (nm) | λem (nm) |
| Pyrido[2,3-a]carbazole Derivative 1 | Dichloromethane | 430 | 490 |
| Pyrido[2,3-a]carbazole Derivative 1 | Acetonitrile | 432 | 505 |
| Pyrido[2,3-a]carbazole Derivative 1 | Methanol | 435 | 529 |
| Pyrido[2,3-a]carbazole Derivative 2 | Dichloromethane | 412 | 473 |
| Pyrido[2,3-a]carbazole Derivative 2 | Acetonitrile | 413 | 487 |
| Pyrido[2,3-a]carbazole Derivative 2 | Methanol | 414 | 501 |
| Data derived from studies on pyrido[2,3-a]carbazole analogues. umn.eduresearchgate.net |
Investigations of Stokes Shift and Fluorescence Lifetime
The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides insight into the difference in geometry and electronic structure between the ground and excited states. In many carbazole-based donor-acceptor compounds, a larger Stokes shift is observed in more polar solvents. epa.gov This phenomenon, known as positive solvatochromism, indicates an increase in the dipole moment upon excitation, which is characteristic of an ICT state. epa.gov Studies on related pyrido[2,3-a]carbazole systems have shown that as solvent polarity increases, the Stokes shift also increases, confirming the presence of ICT character. umn.eduresearchgate.net
Fluorescence lifetime (τ) is a critical parameter that measures the average time a molecule remains in its excited state before returning to the ground state. It is a key factor in determining the efficiency of fluorescent materials. For highly fluorescent pyrido[2,3-a]carbazole analogues, lifetimes have been reported to be in the range of 7–9 nanoseconds (ns). umn.eduresearchgate.net In other advanced carbazole-based emitters designed for thermally activated delayed fluorescence (TADF), short delayed fluorescence lifetimes are a crucial feature for achieving high efficiency and operational stability in OLEDs. rsc.org
The table below presents Stokes shift and fluorescence lifetime data for representative pyrido[2,3-a]carbazole analogues.
| Compound (Analogue) | Solvent | Stokes Shift (cm-1) | Fluorescence Lifetime (τ) (ns) |
| Pyrido[2,3-a]carbazole Derivative 1 | Dichloromethane | 2780 | 8.56 |
| Pyrido[2,3-a]carbazole Derivative 1 | Acetonitrile | 3388 | - |
| Pyrido[2,3-a]carbazole Derivative 1 | Methanol | 4252 | - |
| Pyrido[2,3-a]carbazole Derivative 2 | Dichloromethane | 2963 | 7.21 |
| Pyrido[2,3-a]carbazole Derivative 2 | Acetonitrile | 3588 | - |
| Pyrido[2,3-a]carbazole Derivative 2 | Methanol | 4148 | - |
| Data derived from studies on pyrido[2,3-a]carbazole analogues. umn.eduresearchgate.net |
Theoretical and Computational Chemistry Studies
Computational chemistry provides powerful tools for understanding the electronic properties, stability, and reactivity of complex heterocyclic systems like this compound at a molecular level.
Density Functional Theory (DFT) Analysis of Electronic Structure and Stability
Density Functional Theory (DFT) is widely used to investigate the electronic structure of carbazole derivatives. bibliotekanauki.pl These calculations allow for the determination of the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and the photophysical properties of the molecule. umn.eduresearchgate.net
For example, DFT studies performed on analogous pyrido[2,3-a]carbazole chromophores have been used to analyze the band gap energy associated with the HOMO-LUMO levels. umn.eduresearchgate.net Such analyses confirm that the HOMO is typically localized on the electron-rich carbazole moiety, while the LUMO is distributed over the electron-accepting portions of the molecule. This spatial separation of the frontier orbitals is characteristic of push-pull systems and is fundamental to their ICT properties. umn.eduresearchgate.net Theoretical calculations on related pyrrolo[3,2-c]carbazoles have also been employed to understand their stability and electronic characteristics. researchgate.net
The following table shows representative computational data for pyrido[2,3-a]carbazole analogues.
| Compound (Analogue) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Pyrido[2,3-a]carbazole Derivative 1 | -5.46 | -2.71 | 2.75 |
| Pyrido[2,3-a]carbazole Derivative 2 | -5.78 | -2.69 | 3.09 |
| Pyrido[2,3-a]carbazole Derivative 3 | -5.92 | -2.54 | 3.38 |
| Data derived from DFT studies on pyrido[2,3-a]carbazole analogues. umn.eduresearchgate.net |
Molecular Docking Simulations in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently applied in drug discovery to understand how a ligand, such as a carbazole derivative, might interact with a biological target like an enzyme or receptor. researchgate.netresearchgate.net
While specific molecular docking studies focused solely on this compound are not extensively detailed in the literature, its analogues and other carbazole derivatives have been the subject of such investigations. For instance, various 1,2,3-triazole-based carbazole derivatives have been evaluated through molecular docking against target receptors like caspase-3 to supplement and explain their biological activity. rsc.org Pyrido[3,2-α]carbazole derivatives have shown potent antitumour activity against human cancer cell lines, and while detailed docking was not reported, the structure-activity relationship points to specific interactions within a biological system. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the target protein, providing a rationale for the compound's biological efficacy. researchgate.net
Quantum Chemical Calculations of Reactivity and Regioselectivity
Quantum chemical calculations, particularly using DFT, are instrumental in predicting the reactivity and regioselectivity of chemical reactions involving complex aromatic systems. These calculations can model reaction pathways, determine the stability of intermediates and transition states, and explain observed product distributions. researchgate.netnih.gov
A pertinent example can be found in the study of the reactivity of 8-methyl-1,6-dihydropyrrolo[3,2-c]carbazole, a close analogue of the pyrido[3,2-c]carbazole system. researchgate.netnih.gov DFT calculations were performed to investigate the regioselectivity of its hetero-Diels-Alder reaction with ethyl nitrosoacrylate. The study revealed that the reaction proceeds via a LUMO(heterodiene)-HOMO(dienophile) controlled cycloaddition. researchgate.netnih.gov By calculating the relative stabilities and activation energies of the transition states for different approaches (endo vs. exo) and at different positions on the carbazole ring (C2 vs. C3), the researchers could rationalize the formation of both 2- and 3-alkylated products. researchgate.netnih.gov Such theoretical analyses provide a deep, mechanistic understanding that is crucial for the strategic functionalization of these heterocyclic cores.
Nuclear Magnetic Resonance (NMR) Studies for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of complex heterocyclic systems such as this compound. The combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) experiments provides comprehensive information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.
Detailed Research Findings
¹H and ¹³C NMR for Structural Characterization: The ¹H NMR spectrum of a pyridocarbazole derivative typically displays signals in the aromatic region, corresponding to the protons on the fused ring system. The chemical shifts (δ) are influenced by the electron density at each position and the anisotropic effects of the adjacent rings. Coupling constants (J) between adjacent protons are critical for assigning their relative positions. For instance, ortho-coupled protons typically exhibit larger J-values (around 7-9 Hz) compared to meta or para couplings.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of carbons in the this compound framework are characteristic of aromatic and heteroaromatic systems. Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
Due to the limited availability of published, fully assigned NMR data for the parent this compound, the spectral data for a related derivative, 4-Methylpyrano[3,2-c]carbazole-2(7H)-one, is presented to illustrate the typical chemical shifts observed in this class of compounds. The analysis of its ¹H NMR spectrum revealed a broad singlet for the N7-H proton at δ 9.15 ppm, while the aromatic protons appeared as a multiplet between δ 7.67-7.07 ppm. The ¹³C NMR spectrum showed 15 distinct carbon signals, confirming the formation of the desired fused-ring product.
Advanced 2D NMR for Unambiguous Assignment: For complex structures like this compound and its derivatives, 1D NMR spectra alone are often insufficient for complete assignment due to overlapping signals. Two-dimensional NMR techniques are essential for resolving ambiguities.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of entire spin systems within the molecule. It is instrumental in tracing the connectivity of protons on the individual aromatic rings of the carbazole and pyridine moieties.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing definitive ¹H-C one-bond connections. It is a powerful method for assigning carbon resonances based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly crucial for identifying the connectivity between different fragments of the molecule and for assigning quaternary carbons, which are not visible in HSQC spectra.
Conformational Analysis using NOESY/ROESY: The conformation and three-dimensional structure of pyridocarbazole systems can be investigated using through-space NMR correlations.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, making it highly sensitive to internuclear distances. In the study of indolo[2,3-b]quinoline derivatives, NOESY experiments were critical in confirming the spatial proximity between methoxy (B1213986) protons and protons on the aromatic ring, which solidified their structural assignment.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides similar information to NOESY but is often preferred for medium-sized molecules where the Nuclear Overhauser Effect (NOE) might be close to zero. Analysis of 2D ROESY spectra has been successfully used to determine the relative stereochemistry in complex functionalized carbazole derivatives by identifying key spatial correlations between protons that are close to each other. These techniques are invaluable for understanding the preferred conformation of substituents on the pyridocarbazole core and for studying intermolecular interactions.
Data Tables
The following tables present ¹H and ¹³C NMR spectral data for 4-Methylpyrano[3,2-c]carbazole-2(7H)-one, a compound sharing the core [3,2-c] fusion with the subject of this article.
Table 1: ¹H NMR Data of 4-Methylpyrano[3,2-c]carbazole-2(7H)-one Solvent: CDCl₃, Frequency: 500 MHz
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 9.15 | bs | N7-H |
| 7.67-7.07 | m | C5, C6, C8, C9, C10 & C11-H |
| 6.72 | s | C3-H |
| 2.10 | s | C4-CH₃ |
| bs = broad singlet, s = singlet, m = multiplet |
Table 2: ¹³C NMR Data of 4-Methylpyrano[3,2-c]carbazole-2(7H)-one Solvent: CDCl₃, Frequency: 125 MHz
| Chemical Shift (δ ppm) | Assignment |
| 164.2 | C2-C=O |
| 157.6 | C4 |
| 144.3 | C1 |
| 137.8 | C6a |
| 125.0 | C7a |
| 124.1 | C10 |
| 123.0 | C4a |
| 120.6 | C11 |
| 120.2 | C11b |
| 118.5 | C9 |
| 117.8 | C5 |
| 111.3 | C8 |
| 108.4 | C3 |
| 105.8 | C6 |
| 101.9 | C11a |
| 29.9 | C4-CH₃ |
Research on the Biological Activities and Molecular Mechanisms of 7h Pyrido 3,2 C Carbazole Derivatives
Antiproliferative and Antitumor Activities in in vitro Cell Line Models
The cytotoxic potential of 7H-pyrido[3,2-c]carbazole derivatives has been extensively evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity.
Numerous studies have documented the efficacy of this compound derivatives in inhibiting the growth of various cancer cells. For instance, a series of novel pyrano[3,2-c]carbazole derivatives showed significant antiproliferative activity against human breast adenocarcinoma (MDA-MB-231), chronic myelogenous leukemia (K562), lung carcinoma (A549), and cervical cancer (HeLa) cell lines, with IC50 values in the low micromolar range. nih.govresearchgate.net Specifically, certain congeners displayed profound activity with IC50 values ranging from 0.43 to 8.05 μM. nih.gov
Similarly, another series of pyrido[3,2-α]carbazole analogues were tested for their antitumor activity against human lung cancer A549 cells and colon cancer HT29 cells, showing IC50 values that ranged from 0.07 μM to 4.45 μM. nih.gov Some carbazole (B46965) derivatives have also demonstrated potent cytotoxic effects against HT-29, HeLa, and MCF-7 cell lines. researchgate.net The antitumor activity of 7H-pyridocarbazole dimers has also been noted against L1210 murine leukemia.
Below is a summary of the reported antiproliferative activities for selected derivatives.
| Derivative Class | Cell Line | Cancer Type | Reported IC50 (µM) | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]carbazole (Congener 9i) | MDA-MB-231 | Breast Adenocarcinoma | 0.43 | nih.gov |
| Pyrano[3,2-c]carbazole (Congener 9a) | MDA-MB-231 | Breast Adenocarcinoma | 1.01 | nih.gov |
| Pyrano[3,2-c]carbazole (Congener 9c) | MDA-MB-231 | Breast Adenocarcinoma | 1.05 | nih.gov |
| Pyrano[3,2-c]carbazole (Congener 9g) | MDA-MB-231 | Breast Adenocarcinoma | 1.11 | nih.gov |
| Pyrano[3,2-c]carbazole (Congener 9i) | K562 | Chronic Myelogenous Leukemia | 0.65 | nih.gov |
| Pyrano[3,2-c]carbazole (Congener 9i) | A549 | Lung Carcinoma | 0.85 | nih.gov |
| Pyrano[3,2-c]carbazole (Congener 9i) | HeLa | Cervical Cancer | 0.89 | nih.gov |
| Pyrido[3,2-α]carbazole (Compound 24) | A549 | Lung Carcinoma | ~0.07 | nih.gov |
| Pyrido[3,2-α]carbazole (Compound 24) | HT29 | Colon Cancer | ~0.11 | researchgate.net |
Structure-activity relationship (SAR) studies have provided insights into the structural requirements for the antitumor potency of this compound derivatives. For pyrano[3,2-c]carbazole derivatives, modifications on the C-4 substituted phenyl ring (referred to as the E-ring) significantly influence cytotoxic activity. researchgate.net The nature and position of substituents on this ring can modulate the antiproliferative effects.
Molecular Mechanisms of Anticancer Action
Research into the molecular mechanisms of this compound derivatives has revealed that their anticancer effects are often multifactorial, involving interactions with key cellular macromolecules and the disruption of essential cellular processes.
One of the well-established mechanisms of action for pyridocarbazole derivatives is their ability to interact with DNA. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Dimeric forms of 7H-pyridocarbazole have been shown to interact with DNA more strongly than their corresponding monomers. The mode of interaction, whether it involves the binding of one (monointercalation) or two (bisintercalation) carbazole units, is dependent on factors such as the nature and flexibility of the linking chain. Theoretical computations have further elucidated the intercalative binding of the 7-H pyrido[4,3-c]carbazole chromophore into a d(CpG)2 minihelix.
Several derivatives of the parent carbazole scaffold have been identified as potent inhibitors of tubulin polymerization. nih.gov Microtubules, which are dynamic polymers of tubulin, are crucial components of the cytoskeleton and the mitotic spindle, making them an important target for anticancer drugs. Pyrano[3,2-c]carbazole derivatives have been shown to induce apoptosis by significantly inhibiting tubulin polymerization. nih.govresearchgate.net Molecular docking studies indicate that these compounds can selectively occupy the colchicine (B1669291) binding site on the tubulin polymer. nih.gov This disruption of the microtubule network interferes with the formation of the mitotic spindle, which is essential for cell division. nih.gov A nitrocarbazole derivative has also been shown to interfere with tubulin organization, leading to apoptosis.
By disrupting microtubule dynamics, this compound derivatives can interfere with the normal progression of the cell cycle. Cell-based assays have demonstrated that treatment of cancer cell lines with pyrano[3,2-c]carbazole derivatives results in the arrest of the cell cycle in the G2/M phase. nih.gov This arrest is a direct consequence of the disruption of the mitotic spindle, preventing the cell from completing mitosis and proceeding to cell division. The G2/M phase arrest is often accompanied by an increase in the protein levels of cyclin B1, a key regulator of the G2/M transition. nih.gov This mechanism prevents the proliferation of cancer cells by halting their division process.
Apoptosis Induction Pathways (e.g., Caspase-3 activation)
Several derivatives of the carbazole family, including those with the pyrido[3,2-c]carbazole skeleton, have been shown to induce apoptosis in cancer cells, a crucial mechanism for anti-tumor activity. A prominent pathway for this programmed cell death is through the activation of caspases, particularly caspase-3.
A series of novel pyrano[3,2-c]carbazole derivatives have demonstrated the ability to induce apoptosis by significantly increasing the levels of caspase-3. nih.govresearchgate.net Treatment of cancer cell lines with these compounds led to cell cycle arrest in the G2/M phase and disruption of the microtubule network, ultimately culminating in apoptotic cell death. nih.govresearchgate.net
The induction of apoptosis is a key indicator of the potential of these compounds as anticancer agents. The activation of caspase-3 serves as a downstream effector in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.
| Compound Class | Mechanism of Apoptosis Induction | Key Findings |
|---|---|---|
| Pyrano[3,2-c]carbazole derivatives | Increased caspase-3 levels | Induces G2/M phase cell cycle arrest and disrupts microtubule network. nih.govresearchgate.net |
Enzyme Inhibition Studies (e.g., Topoisomerase, CDK1, JAK3, ALDH1A1)
Derivatives of this compound and related carbazole compounds have been investigated for their ability to inhibit various enzymes implicated in disease progression.
Topoisomerase Inhibition: Human DNA topoisomerases are critical enzymes in DNA replication and transcription, making them important targets for cancer therapy. semanticscholar.org Certain symmetrically substituted carbazole derivatives have been identified as catalytic inhibitors of topoisomerase II (Topo II). semanticscholar.orgresearchgate.net For instance, 3,6-di(2-furyl)-9H-carbazole has been shown to selectively inhibit the relaxation and decatenation activities of the Topo IIα isoform. semanticscholar.org Carbazole-thiosemicarbazone hybrids have also been reported as non-intercalative Topo II catalytic inhibitors, with some compounds showing significant inhibition at a concentration of 10 μM. nih.gov
CDK1 Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition is a strategy for cancer treatment. nih.gov Pyrrolo[2,3-a]carbazole derivatives have been synthesized and evaluated for their effects on CDK1/cyclinB activity. acs.org Ethyl 9-chloro-1H-pyrrolo[2,3-α]carbazole-2-carboxylate was identified as a potent inhibitor with an IC50 value in the low micromolar range. acs.org
JAK3 and ALDH1A1 Inhibition: While the broader class of carbazole derivatives has been explored for the inhibition of various kinases, specific studies on the inhibition of Janus kinase 3 (JAK3) and aldehyde dehydrogenase 1A1 (ALDH1A1) by this compound derivatives are not extensively documented in the available literature. However, the general potential of carbazole-containing compounds as enzyme inhibitors suggests that derivatives of this scaffold could be promising candidates for targeting these enzymes. nih.govmdpi.com
| Enzyme Target | Compound Class | Inhibitory Activity |
|---|---|---|
| Topoisomerase IIα | Symmetrically substituted carbazole derivatives (e.g., 3,6-di(2-furyl)-9H-carbazole) | Catalytic inhibition. semanticscholar.org |
| Topoisomerase II | Carbazole–thiosemicarbazone hybrids | Significant inhibition at 10 μM. nih.gov |
| CDK1/cyclinB | Pyrrolo[2,3-a]carbazole derivatives (e.g., ethyl 9-chloro-1H-pyrrolo[2,3-α]carbazole-2-carboxylate) | IC50 in the low micromolar range. acs.org |
Other Investigated Biological Activities
Antimicrobial Properties
Carbazole derivatives have been extensively studied for their antimicrobial properties against a range of pathogenic bacteria and fungi. nih.govnih.gov Several novel carbazole derivatives have exhibited potent inhibitory activities with minimum inhibitory concentrations (MICs) in the range of 0.5 to 16 µg/ml against various bacterial strains, including multidrug-resistant isolates. nih.govresearchgate.net For instance, certain N-aryl carbazole derivatives have shown strong antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some compounds demonstrated considerable potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 0.5 μg/ml. nih.gov The antifungal activity has also been noted, with some derivatives showing efficacy against Candida albicans. nih.govresearchgate.net
| Compound Series | Target Microorganism | Reported MIC Values (µg/mL) |
|---|---|---|
| Novel carbazole derivatives with aminoguanidine (B1677879) or dihydrotriazine moiety | Various bacterial and fungal strains | 0.5 - 16. nih.govresearchgate.net |
| Compound 8f (a specific carbazole derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5. nih.gov |
| N-pentyl carbazole aminothiazole | Pseudomonas aeruginosa | 2. srce.hr |
| N-substituted 1H-dibenzo[a,c]carbazole derivatives | Various bacteria and fungi | 0.9 - 15.6. nih.gov |
Antiviral Properties (e.g., Anti-HIV activity, HCMV inhibition)
The antiviral potential of carbazole derivatives has been a subject of significant research.
Anti-HIV Activity: Substituted 7H-pyrido[4,3-c]carbazoles, which are structurally related to this compound, have shown potent anti-HIV activity. nih.govnih.gov One notable compound, 5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole, exhibited a very low EC50 value of 0.0054 µg/mL for the inhibition of HIV replication in H9 lymphocytes. nih.govnih.gov Other naturally occurring and synthetic carbazole alkaloids have also displayed promising anti-HIV-1 activity. nih.govmdpi.com
HCMV Inhibition: While direct studies on this compound derivatives against human cytomegalovirus (HCMV) are limited, related indolocarbazole compounds have been shown to inhibit the viral kinase UL97, which is essential for viral replication. nih.gov This suggests that the broader carbazole scaffold could be a valuable template for developing anti-HCMV agents.
Neuroprotective Effects
Carbazole and its derivatives have emerged as promising agents for the management of neurodegenerative diseases and traumatic brain injury. nih.govechemcom.com Their neuroprotective effects are attributed to several mechanisms, including the reduction of oxidative stress, inhibition of apoptosis, and promotion of neuroregeneration. nih.gov For instance, the aminopropyl carbazole derivative, (-)-P7C3-S243, has been shown to protect developing neurons in hippocampal neurogenesis models and mature neurons in a model of Parkinson's disease. researchgate.net Another study highlighted that a specific carbazole derivative, 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde, could protect neuro2a cells from hydrogen peroxide-induced cell death. nih.gov
Antioxidant Properties
Many carbazole derivatives possess significant antioxidant properties, which contribute to their therapeutic potential, including their neuroprotective effects. nih.govresearchgate.net The antioxidant activity of these compounds is often evaluated through their ability to scavenge free radicals. Studies on pyrrolo[3,2-c]carbazole and dipyrrolo[3,2-c:2′,3′-g]carbazole compounds have demonstrated their capacity to act as antioxidants. researchgate.net The introduction of certain alkyl groups into the carbazole structure can also enhance its antioxidant properties, making these derivatives promising high-temperature antioxidants. nih.gov
Anti-inflammatory Properties
While the broader class of carbazole derivatives has been investigated for various pharmacological activities, including anti-inflammatory effects, specific research focusing solely on the anti-inflammatory properties of this compound derivatives is not extensively available in the reviewed scientific literature. The carbazole scaffold itself is recognized as a key structural motif in many biologically active compounds, with various derivatives exhibiting anti-inflammatory potential.
General studies on carbazole compounds have indicated their potential to interfere with inflammatory pathways. For instance, some carbazole derivatives have been explored for their ability to inhibit key mediators of inflammation. The anti-inflammatory activity of certain carbazole-containing compounds has been linked to mechanisms such as the inhibition of pro-inflammatory cytokines.
However, detailed research findings, including specific mechanisms of action and quantitative data from in vitro or in vivo models, concerning this compound and its analogues in the context of inflammation are not readily found in the available literature. Studies on isomeric structures, such as pyrido[3,2-a]carbazole, have primarily focused on their antitumor activities.
Due to the limited specific data on the anti-inflammatory properties of this compound derivatives, a data table detailing research findings for this specific compound cannot be generated at this time. Further investigation is required to elucidate the potential anti-inflammatory profile of this particular heterocyclic system.
Future Directions and Research Perspectives for 7h Pyrido 3,2 C Carbazole Chemistry
Design and Synthesis of Novel Pyridocarbazole Architectures for Targeted Research
The future of 7H-pyrido[3,2-c]carbazole chemistry is intrinsically linked to the development of novel and efficient synthetic methodologies that allow for the creation of diverse molecular architectures. Modern synthetic strategies are moving beyond traditional methods to embrace more sophisticated and efficient approaches.
One promising direction is the utilization of multicomponent reactions (MCRs), which allow for the construction of complex molecules from three or more reactants in a single step, enhancing efficiency and atom economy. researchgate.net For instance, a one-pot, three-component reaction has been successfully used to synthesize novel pyrano[3,2-c]carbazole derivatives. nih.govresearchgate.net Another advanced approach involves the use of transition metal-catalyzed reactions, such as the intramolecular Heck-type reaction, which has been employed to efficiently create the core scaffold of pyrido[3,2-α]carbazole derivatives. nih.govresearchgate.net
Furthermore, hetero-Diels-Alder reactions are being explored to introduce functional groups with high regioselectivity. For example, the reaction of ethyl nitrosoacrylate with a pyrrolo[3,2-c]carbazole core has been shown to yield both 2- and 3-alkylated products, a process that can be rationalized and predicted using theoretical calculations. frontiersin.orgnih.gov This synergy between synthetic and computational chemistry is crucial for designing specific architectures.
Future synthetic efforts will likely focus on:
Asymmetric Synthesis: Developing enantioselective methods to produce chiral pyridocarbazole derivatives, which is critical for improving pharmacological specificity and reducing off-target effects.
Diversity-Oriented Synthesis: Creating large libraries of pyridocarbazole analogs with diverse substitution patterns to explore a wider range of biological activities and material properties.
Green Chemistry Approaches: Implementing more environmentally benign reaction conditions, such as using reusable catalysts or greener solvents, to align with sustainable chemistry principles. researchgate.net
| Synthetic Strategy | Key Features | Example Application/Target | Reference |
|---|---|---|---|
| Intramolecular Heck-type Reaction | Efficient formation of the core heterocyclic scaffold. | Synthesis of pyrido[3,2-α]carbazole derivatives as potent antitumour agents. | nih.govresearchgate.net |
| One-Pot, Three-Component Reaction | High efficiency and atom economy for building complex structures. | Synthesis of pyrano[3,2-c]carbazole derivatives for tubulin polymerization inhibition. | nih.govresearchgate.net |
| Hetero-Diels-Alder Reaction | Controlled functionalization of the carbazole (B46965) core with high regioselectivity. | Alkylation of pyrrolo[3,2-c]carbazoles to create novel derivatives. | frontiersin.orgnih.gov |
Exploration of Advanced Biological Targets and Pathways
While early research on pyridocarbazoles often focused on their ability to intercalate with DNA, future investigations are shifting towards more specific and complex biological targets. The structural rigidity and diverse functionalization potential of the this compound core allow for the design of molecules that can interact with high specificity with proteins and enzymes involved in critical cellular pathways.
A key area of future research is the development of derivatives that act as potent and selective enzyme inhibitors. For example, certain carbazole-based molecules have been shown to target the PI3K/Akt/mTOR signaling pathway, which is crucial for tumor cell survival and proliferation. researchgate.net Another important target is tubulin; novel pyrano[3,2-c]carbazole derivatives have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in cancer cells. nih.govresearchgate.net This mechanism is distinct from traditional DNA-damaging agents and offers a promising avenue for anticancer drug development.
Future research will likely concentrate on:
Kinase Inhibition: Designing derivatives to selectively inhibit specific kinases that are overactive in various cancers and inflammatory diseases.
Modulation of Protein-Protein Interactions: Developing pyridocarbazole-based molecules that can disrupt key protein-protein interactions integral to disease progression.
Targeting Epigenetic Factors: Exploring the potential of these compounds to inhibit enzymes involved in epigenetic modifications, such as histone deacetylases (HDACs) or methyltransferases.
The case of Ditercalinium, a 7H-pyrido[4,3-c]carbazole dimer, highlights the importance of this targeted approach. While a potent DNA bisintercalator with significant antitumor properties, its clinical development was halted due to hepatotoxicity. nih.gov Subsequent research has focused on modifying its structure to retain efficacy while minimizing toxicity, demonstrating a clear need to move towards more selective biological targets beyond DNA. nih.gov
| Derivative Class | Biological Target/Pathway | Mechanism of Action | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Pyrano[3,2-c]carbazoles | Tubulin | Inhibits tubulin polymerization, disrupts microtubule network, induces G2/M cell cycle arrest and apoptosis. | Anticancer | nih.govresearchgate.net |
| 7H-pyrido[4,3-c]carbazole dimers (e.g., Ditercalinium) | DNA | Bisintercalation into the DNA double helix. | Anticancer | nih.gov |
| Carbazole Hydrazine-carbothioamides | PI3K/Akt/mTOR Pathway | Inhibits key signaling proteins involved in cell survival and proliferation. | Anticancer | researchgate.net |
Development of this compound Derivatives as Advanced Fluorescent Probes and Materials
The inherent photophysical properties of the rigid, aromatic carbazole core make it an excellent platform for the development of advanced materials, including fluorescent probes and organic electronics. The high fluorescence quantum yield and environmental sensitivity of certain derivatives are key to these applications.
In the realm of diagnostics, pyridocarbazole derivatives are being engineered as highly sensitive and selective fluorescent sensors. For example, a novel probe based on a pyrano[3,2-c]carbazole structure was designed for the quantitative detection of zinc ions (Zn2+), exhibiting a low limit of detection of 0.0065 μmol/L. mdpi.com Similarly, hydroxycarbazole derivatives have been developed as "turn-on" fluorescent sensors for anions like fluoride (B91410) and chloride, where molecular recognition through hydrogen bonding leads to a significant enhancement in fluorescence. nih.gov The intrinsic fluorescence of the carbazole nucleus is also utilized in analytical techniques to identify and quantify metabolites. nih.gov
Beyond sensors, the future of pyridocarbazoles in material science is bright. The planar structure and excellent charge transport capabilities make them ideal candidates for organic electronics. Related indolo[3,2-b]carbazole (B1211750) derivatives have been successfully incorporated into organic field-effect transistors (OFETs), achieving high hole mobility. rsc.org Furthermore, by strategic molecular design, derivatives exhibiting aggregation-induced enhanced emission (AIEE) have been synthesized. rsc.org These materials are weakly emissive in solution but become highly fluorescent in the aggregated or solid state, making them suitable for applications in organic light-emitting diodes (OLEDs) and bio-imaging.
Future research in this area will focus on:
Multiplex Sensing: Designing probes capable of detecting multiple analytes simultaneously.
Theranostics: Creating molecules that combine diagnostic (fluorescent imaging) and therapeutic (e.g., anticancer) functions in a single agent.
Organic Electronics: Fine-tuning the molecular structure to improve charge mobility, stability, and efficiency in devices like OFETs, OLEDs, and organic photovoltaics.
| Derivative Class | Application | Key Feature/Performance Metric | Reference |
|---|---|---|---|
| Pyrano[3,2-c]carbazole | Fluorescent probe for Zn2+ | Limit of Detection (LOD): 0.0065 μmol/L. | mdpi.com |
| Hydroxycarbazoles | "Turn-on" fluorescent anion sensor | Enhanced fluorescence upon binding to anions like F- and Cl-. | nih.gov |
| Indolo[3,2-b]carbazoles | Organic Field-Effect Transistors (OFETs) | High hole mobility (up to 0.22 cm2V−1 s−1). | rsc.org |
| Indolo[3,2-b]carbazoles | Aggregation-Induced Enhanced Emission (AIEE) Materials | Intense fluorescence emission in the solid state. | rsc.org |
Integration of Computational and Experimental Approaches for Rational Drug Design and Material Science
The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new this compound derivatives. In silico methods provide profound insights into molecular properties, reaction mechanisms, and biological interactions, thereby guiding experimental efforts, reducing costs, and accelerating the discovery process.
In the synthesis of new chemical entities, quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate reaction pathways and predict their outcomes. frontiersin.org For instance, theoretical studies have been used to understand the regioselectivity of the hetero-Diels-Alder reaction on the pyrrolocarbazole nucleus, confirming that the reaction is controlled by the frontier molecular orbitals (LUMO-HOMO). nih.govresearchgate.net This predictive power allows chemists to design experiments more effectively.
For drug discovery, molecular docking is a powerful tool to predict how a molecule will bind to a specific biological target. Docking studies have been instrumental in demonstrating that pyrano[3,2-c]carbazole derivatives selectively occupy the colchicine (B1669291) binding site of tubulin, which explains their mechanism of action as tubulin polymerization inhibitors. nih.govresearchgate.net Similarly, docking simulations have supported findings that certain carbazole derivatives target the PI3K/Akt/mTOR pathway by showing favorable binding profiles within the active sites of these enzymes. researchgate.net
The future integration of these approaches will likely involve:
Machine Learning and AI: Utilizing artificial intelligence to screen virtual libraries of pyridocarbazole derivatives, predict their activity and properties (e.g., ADME/Tox), and propose novel structures with desired characteristics.
Molecular Dynamics Simulations: Employing simulations to study the dynamic behavior of ligand-receptor complexes over time, providing a more accurate understanding of binding affinity and stability.
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate the structural features of pyridocarbazole derivatives with their biological activity or material properties, enabling the rational design of more potent and efficient compounds.
| Computational Method | Application Area | Insight Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Predicted regioselectivity of hetero-Diels-Alder reactions; rationalized reaction pathways. | frontiersin.orgresearchgate.net |
| Molecular Docking | Drug Design & Target Identification | Identified the binding of derivatives to the colchicine site of tubulin and the active sites of PI3K/Akt/mTOR enzymes. | nih.govresearchgate.netresearchgate.net |
Q & A
Q. Table 1: Representative Synthetic Routes
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| NaH-induced cyclization | NaH, THF, reflux | 73 | |
| Vilsmeier-Haack | POCl₃, DMF, CH₃CN | 47 | |
| DDQ dehydrogenation | DDQ, toluene, 80°C | 65–70 |
Advanced: How can computational methods (e.g., DFT) resolve electronic structure ambiguities in this compound?
Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-31G *) is critical for modeling HOMO-LUMO distributions, absorption spectra, and charge-transfer properties. For instance, exact-exchange terms (e.g., Becke’s 1993 functional) improve accuracy in thermochemical calculations, reducing deviations in atomization energies to <2.4 kcal/mol . When analyzing substituent effects (e.g., methoxy groups), TD-DFT (time-dependent DFT) predicts UV-vis spectra by correlating electronic transitions (e.g., π→π*) with experimental data .
Methodological Recommendations:
- Optimize geometry using B3LYP/6-31G(d,p) .
- Calculate excited states via TD-DFT with solvent corrections (e.g., PCM model).
- Validate against experimental NMR/UV-vis data .
Basic: What safety protocols are essential when handling this compound?
Answer:
Despite limited carcinogenicity data (IARC/ACGIH/NTP/OSHA classify it as non-carcinogenic ), the compound exhibits acute toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation). Key precautions include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and ANSI-approved goggles .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation risk) .
- Spill Management: Absorb with inert material (e.g., vermiculite), avoid water jets, and dispose as hazardous waste .
Advanced: How can researchers address contradictory spectral data in structural elucidation?
Answer: Contradictions in NMR/HRMS data may arise from tautomerism, impurities, or crystallographic defects. For example, 13C NMR of pyrido-carbazoles shows distinct aromatic signals (δ 113–140 ppm), but overlapping peaks (e.g., δ 127.0 ppm for C-5 and C-11b in 7H-Pyrido[2,3-c]carbazole) require 2D NMR (HSQC, HMBC) for resolution . For HRMS discrepancies, isotopic pattern analysis and collision-induced dissociation (CID-MS/MS) differentiate isobaric impurities .
Case Study:
In a synthesis of 7H-Pyrido[3,4-c]carbazole, mass spectrometry revealed transmethylation byproducts due to acidic dehydrogenation conditions. Resolution involved adjusting pH during nitration and using neutral dehydrating agents .
Basic: What physicochemical characterization techniques are prioritized for this compound?
Answer:
- Spectral Analysis:
- 13C NMR: Assigns aromaticity and substituent positions (e.g., δ 140.2 ppm for C-3a) .
- HRMS: Confirms molecular formula (e.g., [M+H]+ = 249.1029 for C16H13N2O) .
- Thermal Stability: TGA/DSC to assess decomposition temperatures (data currently lacking ).
- Solubility: Test in DMSO, CHCl₃, or MeOH (critical for bioactivity assays) .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
Answer:
- Antimicrobial SAR: Pyrido-carbazoles with methoxy or methyl groups show enhanced activity against Gram-positive bacteria (e.g., S. aureus). Substituents at C-10/C-11 modulate DNA intercalation .
- Anticancer SAR: Planar carbazole cores enable topoisomerase inhibition , while N-alkyl chains improve membrane permeability .
Experimental Design Tips:
- Use PICO framework to define bioassay objectives (e.g., "Does C-7 methylation reduce cytotoxicity in HepG2 cells?").
- Apply FINER criteria (Feasible, Novel, Ethical) to prioritize derivatives .
Basic: What are the challenges in scaling up lab-scale syntheses?
Answer:
- Purification Bottlenecks: Column chromatography is inefficient for large batches; switch to recrystallization (e.g., CHCl₃/hexane) or distillation .
- Exothermic Reactions: NaH-mediated cyclizations require controlled addition and cooling to prevent runaway reactions .
- Yield Optimization: Replace DDQ with milder oxidants (e.g., MnO₂) to reduce side-product formation .
Advanced: How can researchers resolve conflicting reactivity data in carbazole functionalization?
Answer: Divergent reactivity (e.g., electrophilic substitution vs. ring-opening) often stems from solvent polarity or catalyst choice. For example:
- Nitration: Use HNO₃/H2SO4 in CHCl₃ for C-5 selectivity; polar aprotic solvents (DMF) favor C-3 .
- Cross-Coupling: Suzuki-Miyaura reactions require Pd(PPh₃)₄ and anhydrous conditions to avoid protodeboronation .
Validation: Monitor reactions with TLC (Rf comparison) and GC-MS for intermediate trapping .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
